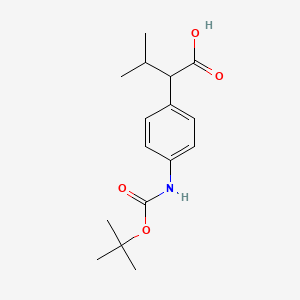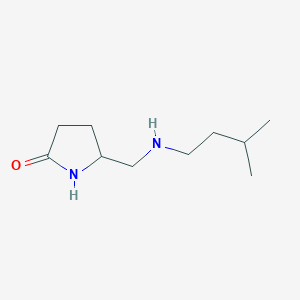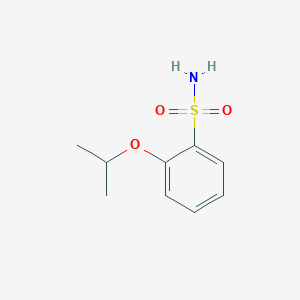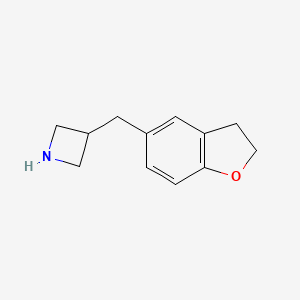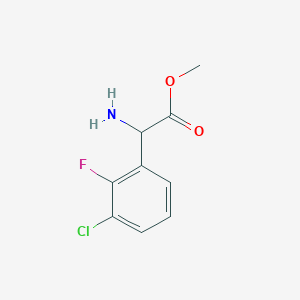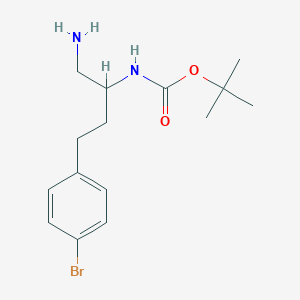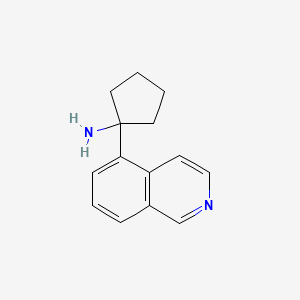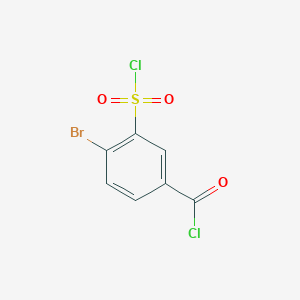![molecular formula C14H17NO6 B13531867 3-{[(Tert-butoxy)carbonyl]amino}-5-(methoxycarbonyl)benzoicacid](/img/structure/B13531867.png)
3-{[(Tert-butoxy)carbonyl]amino}-5-(methoxycarbonyl)benzoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(Tert-butoxy)carbonyl]amino}-5-(methoxycarbonyl)benzoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group and a methoxycarbonyl group attached to a benzoic acid core. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective groups that can be selectively removed under specific conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-5-(methoxycarbonyl)benzoic acid typically involves the protection of an amino group with a tert-butoxycarbonyl group and the esterification of a carboxylic acid group with methanol. The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The esterification can be achieved using methanol and a strong acid like sulfuric acid or hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-{[(Tert-butoxy)carbonyl]amino}-5-(methoxycarbonyl)benzoic acid can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Boc group using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Ester Hydrolysis: Conversion of the methoxycarbonyl group to a carboxylic acid using aqueous base or acid.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Ester Hydrolysis: Sodium hydroxide in water or hydrochloric acid in methanol.
Substitution: Various acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products Formed
Deprotected Amines: Resulting from the removal of the Boc group.
Carboxylic Acids: Formed from the hydrolysis of the methoxycarbonyl group.
Amides and Derivatives: Produced through substitution reactions involving the amino group.
Aplicaciones Científicas De Investigación
3-{[(Tert-butoxy)carbonyl]amino}-5-(methoxycarbonyl)benzoic acid is widely used in scientific research, particularly in:
Mecanismo De Acción
The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-5-(methoxycarbonyl)benzoic acid primarily involves its role as a protecting group. The Boc group protects the amino group from unwanted reactions during synthesis and can be selectively removed under acidic conditions . The methoxycarbonyl group can be hydrolyzed to a carboxylic acid, allowing for further functionalization .
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-protected Amino Acids: Similar in structure and function, used in peptide synthesis.
Methoxycarbonyl-protected Compounds: Used for protecting carboxylic acids.
Uniqueness
3-{[(Tert-butoxy)carbonyl]amino}-5-(methoxycarbonyl)benzoic acid is unique due to the presence of both Boc and methoxycarbonyl groups, allowing for selective protection and deprotection of functional groups during complex synthetic processes .
Propiedades
Fórmula molecular |
C14H17NO6 |
|---|---|
Peso molecular |
295.29 g/mol |
Nombre IUPAC |
3-methoxycarbonyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C14H17NO6/c1-14(2,3)21-13(19)15-10-6-8(11(16)17)5-9(7-10)12(18)20-4/h5-7H,1-4H3,(H,15,19)(H,16,17) |
Clave InChI |
CWHIYJICTFINJV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(=O)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


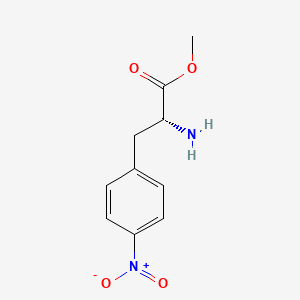
![8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride,Mixtureofdiastereomers](/img/structure/B13531789.png)
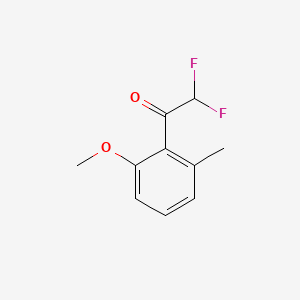

![1,4-Dimethyl-1h,2'h-[3,3'-bipyrazol]-5-amine](/img/structure/B13531799.png)
